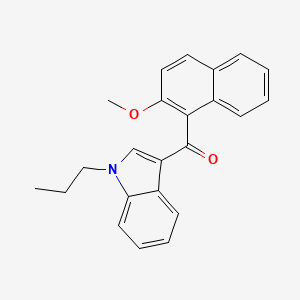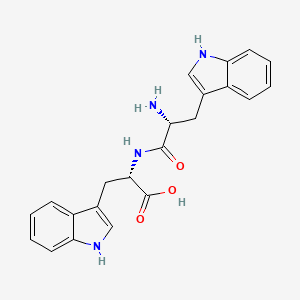
D-Tryptophyl-L-tryptophan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Tryptophyl-L-tryptophan is a dipeptide composed of two tryptophan molecules, one in the D-configuration and the other in the L-configuration Tryptophan is an essential amino acid that plays a crucial role in various biological processes, including protein synthesis and the production of serotonin, a neurotransmitter
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D-Tryptophyl-L-tryptophan typically involves the coupling of D-tryptophan and L-tryptophan using peptide bond formation techniques. One common method is the use of carbodiimide coupling agents, such as dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). The reaction is carried out in an organic solvent, such as dimethylformamide (DMF), under mild conditions to form the dipeptide bond.
Industrial Production Methods: Industrial production of this compound can be achieved through microbial fermentation processes. Engineered strains of Escherichia coli are often used to produce tryptophan, which can then be chemically or enzymatically coupled to form the dipeptide. This method offers a sustainable and cost-effective approach to large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: D-Tryptophyl-L-tryptophan can undergo various chemical reactions, including:
Oxidation: The indole ring in tryptophan can be oxidized to form compounds like indole-3-acetaldehyde.
Reduction: Reduction of the indole ring can lead to the formation of tryptamine derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of halogenated or alkylated derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using reagents like bromine (Br2) or alkylation using alkyl halides in the presence of a base.
Major Products:
Oxidation: Indole-3-acetaldehyde.
Reduction: Tryptamine derivatives.
Substitution: Halogenated or alkylated tryptophan derivatives.
Aplicaciones Científicas De Investigación
D-Tryptophyl-L-tryptophan has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and as a model compound for understanding peptide behavior.
Medicine: Investigated for its potential therapeutic effects, including its role in modulating serotonin levels and its use in drug delivery systems.
Industry: Utilized in the production of functional foods and dietary supplements due to its role in serotonin synthesis and mood regulation.
Mecanismo De Acción
The mechanism of action of D-Tryptophyl-L-tryptophan involves its interaction with various molecular targets and pathways:
Serotonin Pathway: As a precursor to serotonin, it can influence mood and cognitive functions.
Protein Synthesis: Incorporated into proteins during translation, affecting protein structure and function.
Neurotransmitter Regulation: Modulates the levels of other neurotransmitters, such as dopamine and norepinephrine, through its metabolic pathways.
Comparación Con Compuestos Similares
L-Tryptophan: The naturally occurring form of tryptophan, essential for protein synthesis and serotonin production.
D-Tryptophan: The D-isomer of tryptophan, less common but used in certain synthetic and research applications.
Tryptamine: A derivative of tryptophan involved in the synthesis of neurotransmitters.
Uniqueness: D-Tryptophyl-L-tryptophan is unique due to its combination of D- and L-tryptophan, offering distinct biochemical properties that are not present in the individual isomers
Propiedades
Número CAS |
792960-11-3 |
|---|---|
Fórmula molecular |
C22H22N4O3 |
Peso molecular |
390.4 g/mol |
Nombre IUPAC |
(2S)-2-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C22H22N4O3/c23-17(9-13-11-24-18-7-3-1-5-15(13)18)21(27)26-20(22(28)29)10-14-12-25-19-8-4-2-6-16(14)19/h1-8,11-12,17,20,24-25H,9-10,23H2,(H,26,27)(H,28,29)/t17-,20+/m1/s1 |
Clave InChI |
NQIHMZLGCZNZBN-XLIONFOSSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=CN2)C[C@H](C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O)N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



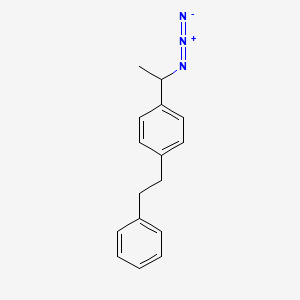
![2-Chloro-5-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyridine](/img/structure/B14210724.png)
![N-[(2S)-1-Methoxypropan-2-yl]-N'-phenylurea](/img/structure/B14210730.png)
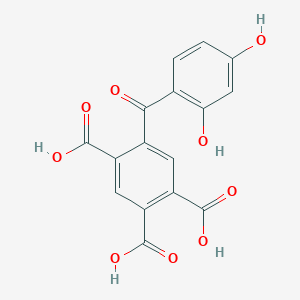
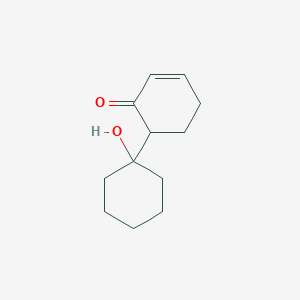
![6-{5-[2-(4-Nitrophenyl)ethenyl]-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14210746.png)
![2-{[(9-Ethyl-9H-fluoren-9-YL)oxy]methyl}oxirane](/img/structure/B14210749.png)


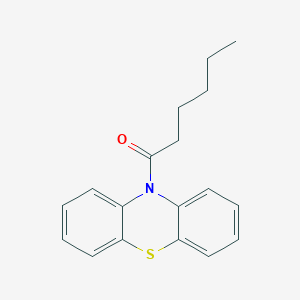
![Methyl 3-oxo-3-[4-(trifluoromethyl)anilino]propanoate](/img/structure/B14210777.png)
![1H-Benzimidazole-5-carboxamide, 2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14210784.png)
